Jasmolin I Jasmolin I Jasmolin I is a member of pyrethrins.
Brand Name: Vulcanchem
CAS No.: 4466-14-2
VCID: VC0029318
InChI: InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1
SMILES: CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

Jasmolin I

CAS No.: 4466-14-2

Reference Standards

VCID: VC0029318

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

Jasmolin I - 4466-14-2

CAS No. 4466-14-2
Product Name Jasmolin I
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1
Standard InChIKey NZKIRHFOLVYKFT-VUMXUWRFSA-N
Isomeric SMILES CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C
SMILES CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Canonical SMILES CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Description Jasmolin I is a member of pyrethrins.
Synonyms (1R,3R)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid (1S)-2-Methyl-4-oxo-3-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl Ester;
PubChem Compound 12304687
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator